2,4-Diethoxypyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2,4-diethoxypyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4,9H2,1-2H3 |
InChI Key |
CNVZRWAGKQBXTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1N)OCC |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies
Reactions of the Amino Group
The primary amino group at the C-5 position of 2,4-Diethoxypyrimidin-5-amine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Acylation and Sulfonylation Reactions
The nucleophilic nature of the amino group readily allows for acylation and sulfonylation reactions.
Acylation Reactions: Acylation of this compound with acylating agents such as acid chlorides, anhydrides, or activated esters leads to the formation of the corresponding amides. For instance, the reaction with methoxyacetyl chloride would yield N-(2,4-diethoxypyrimidin-5-yl)-2-methoxyacetamide. nih.gov These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are often stable crystalline solids and represent a common derivatization of the parent amine.
| Acylating Agent | Product | Reaction Conditions |
|---|---|---|
| Methoxyacetyl chloride | N-(2,4-diethoxypyrimidin-5-yl)-2-methoxyacetamide | Base (e.g., triethylamine (B128534) or pyridine), aprotic solvent (e.g., dichloromethane (B109758) or THF), room temperature. |
| Acetic anhydride | N-(2,4-diethoxypyrimidin-5-yl)acetamide | Base (e.g., pyridine), gentle heating. |
| Benzoyl chloride | N-(2,4-diethoxypyrimidin-5-yl)benzamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), 0 °C to room temperature. |
Sulfonylation Reactions: Similarly, sulfonylation of the amino group with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. These derivatives are of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents. researchgate.net
| Sulfonylating Agent | Product | Reaction Conditions |
|---|---|---|
| Benzenesulfonyl chloride | N-(2,4-diethoxypyrimidin-5-yl)benzenesulfonamide | Base (e.g., pyridine), aprotic solvent (e.g., dichloromethane), room temperature. |
| p-Toluenesulfonyl chloride | N-(2,4-diethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), room temperature. |
Reactions with Isothiocyanates for Heterocycle Formation
The reaction of this compound with isothiocyanates provides a pathway to thiourea (B124793) derivatives, which can serve as versatile intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles. nih.govnih.gov The initial step involves the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate to form a thiourea. Subsequent intramolecular cyclization, often promoted by a base or acid, can lead to the formation of fused heterocyclic systems. For example, reaction with benzoyl isothiocyanate would initially yield a benzoylthiourea (B1224501) derivative which could potentially be cyclized to a thieno[2,3-d]pyrimidine (B153573) derivative under appropriate conditions. rsc.org
Coupling Reactions
The amino group can participate in carbon-nitrogen bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, to form N-aryl derivatives. These reactions typically involve the coupling of the amine with an aryl halide or triflate in the presence of a metal catalyst (palladium for Buchwald-Hartwig, copper for Ullmann) and a base. nih.govwiley.commit.edu
Reactions Involving Ethoxy Substituents
The two ethoxy groups at the C-2 and C-4 positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution, particularly under acidic or vigorous basic conditions. nih.gov Hydrolysis of these alkoxy groups can lead to the corresponding pyrimidones. The relative ease of hydrolysis at the C-2 and C-4 positions can be influenced by the reaction conditions and the presence of other substituents on the ring. Furthermore, these ethoxy groups can be displaced by other nucleophiles, such as amines or alkoxides, to generate a variety of substituted pyrimidines.
Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring
The pyrimidine ring in this compound is electron-deficient, which generally disfavors electrophilic aromatic substitution. However, the presence of three electron-donating groups (two ethoxy and one amino) activates the ring towards electrophiles to some extent. Electrophilic substitution, when it occurs, is directed to the C-6 position, which is ortho and para to the activating groups. Reactions such as halogenation and nitration may be possible under carefully controlled conditions. acs.orgwikipedia.orgmasterorganicchemistry.com
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. While the ethoxy groups themselves can act as leaving groups, the introduction of a halogen at the C-6 position would provide a more reactive site for nucleophilic attack.
Transition Metal-Catalyzed Coupling Reactions of Pyrimidine Derivatives
To facilitate the introduction of new carbon-carbon and carbon-heteroatom bonds at the pyrimidine core, this compound can be first converted to a halo-pyrimidine derivative, typically at the C-6 position. This halo-pyrimidine can then undergo various transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-pyrimidine with a boronic acid or ester to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl compounds and for introducing alkyl or vinyl substituents. mdpi.comnih.govmdpi.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the halo-pyrimidine with an alkene, providing a route to vinyl-substituted pyrimidines. organic-chemistry.org
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the halo-pyrimidine with a terminal alkyne, yielding an ethynyl-substituted pyrimidine. wikipedia.orglibretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination: As mentioned earlier, this palladium-catalyzed reaction can be used to couple the halo-pyrimidine with a wide range of primary and secondary amines, offering a versatile method for the synthesis of diversely substituted aminopyrimidines. nih.gov
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst, Base | Aryl-, vinyl-, or alkyl-substituted pyrimidine |
| Heck | Alkene | Palladium catalyst, Base | Vinyl-substituted pyrimidine |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Alkynyl-substituted pyrimidine |
| Buchwald-Hartwig | Amine | Palladium catalyst, Base | N-substituted aminopyrimidine |
Spectroscopic Analysis for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
The ¹H NMR spectrum of an amine provides valuable information about the chemical environment of protons within the molecule. For primary amines (RNH₂), the protons on the nitrogen atom typically appear as a broad signal. The chemical shift of hydrogens attached to an amine can range from approximately 0.5 to 5.0 ppm, and its location is influenced by factors such as hydrogen bonding and sample concentration. libretexts.org Hydrogens on carbons directly bonded to the amine nitrogen are deshielded and usually resonate between 2.3 and 3.0 ppm. libretexts.org In aminopyrimidines, the amino protons can be observed as a singlet, with reported chemical shifts varying depending on the specific structure and solvent. For example, in some 2-aminopyrimidine (B69317) derivatives, the amino protons appear as a singlet around 5.07-5.28 ppm. semanticscholar.org The pyrimidine (B1678525) ring protons also give characteristic signals; for instance, the H-5 proton in certain aminopyrimidines has been observed as a singlet at approximately 7.60 ppm. semanticscholar.org
Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Diethoxypyrimidin-5-amine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet |
| CH₂ (ethoxy) | 4.2 - 4.5 | Quartet |
| NH₂ | 3.5 - 5.0 (broad) | Singlet |
| C₆-H | 7.5 - 8.0 | Singlet |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Carbons directly attached to a nitrogen atom in amines typically appear in the 10-65 ppm region of the spectrum. libretexts.org In aromatic amines, the chemical shifts of the ring carbons are influenced by the electronic effects of the amino group. The carbon atom para to the amino group often shows a significant upfield shift due to the electron-donating nature of the nitrogen. mdpi.com The chemical shifts for carbons in a pyrimidine ring can vary widely depending on the substituents. For instance, carbons involved in a C=O bond in related heterocyclic systems can appear in the range of 170-185 ppm, while carbons in aromatic rings are typically found between 125 and 150 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ethoxy) | 14 - 16 |
| CH₂ (ethoxy) | 60 - 65 |
| C2 (pyrimidine) | 160 - 165 |
| C4 (pyrimidine) | 160 - 165 |
| C5 (pyrimidine) | 110 - 120 |
| C6 (pyrimidine) | 140 - 150 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
While this compound does not possess stereocenters, advanced NMR techniques can be employed to study its conformational preferences. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the spatial proximity of different groups. ipb.pt This can be particularly useful in determining the preferred orientation of the ethoxy and amine substituents relative to the pyrimidine ring. For instance, NOESY has been used to establish the stereochemistry of complex heterocyclic compounds by identifying strong NOE correlations between protons on the same face of a ring system. ipb.pt
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The molecular ion peak in the mass spectrum of this compound would confirm its molecular formula. The fragmentation pattern provides structural information. A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The fragmentation of the pyrimidine ring and the loss of the ethoxy groups would also produce characteristic fragment ions, aiding in the structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key expected IR absorptions for this compound include:
N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com These bands are generally weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.com
N-H Bending: A bending vibration for primary amines is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com
C-O Stretching: The C-O stretching of the ether linkages (ethoxy groups) would likely appear in the 1250-1020 cm⁻¹ region.
Aromatic C=C and C=N Stretching: Vibrations associated with the pyrimidine ring would be expected in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (NH₂) | N-H Stretch | 3500 - 3300 (two bands) |
| Amine (NH₂) | N-H Bend | 1650 - 1580 |
| Aromatic Amine | C-N Stretch | 1335 - 1250 |
| Ether (C-O-C) | C-O Stretch | 1250 - 1020 |
| Pyrimidine Ring | C=C, C=N Stretch | 1600 - 1450 |
Computational and Theoretical Investigations
Structure-Activity Relationship (SAR) Studies via Computational Methods
Extensive searches of scientific literature and chemical databases were conducted to identify computational and theoretical investigations into the structure-activity relationships (SAR) of 2,4-Diethoxypyrimidin-5-amine and its analogs. These searches aimed to uncover studies employing methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and molecular dynamics to elucidate the compound's potential biological activities and interactions with therapeutic targets.
Despite a thorough review of available information, no specific computational SAR studies focusing on this compound were identified in the public domain. The scientific literature to date does not appear to contain detailed research findings or data tables from computational analyses of this particular molecule. While SAR studies exist for a wide variety of other pyrimidine (B1678525) derivatives, the strict focus of this article on this compound means that data from these related but structurally distinct compounds cannot be presented.
Therefore, at the time of this writing, there is no available research to populate data tables or provide detailed findings on the computational SAR of this compound. This represents a gap in the current scientific knowledge and suggests an opportunity for future research to explore the potential of this compound through in silico methods.
Applications in Organic Synthesis and Material Science
Role as a Synthetic Intermediate for Complex Heterocyclic Systems
The presence of an amino group at the C5 position and two ethoxy groups at the C2 and C4 positions of the pyrimidine (B1678525) ring makes 2,4-diethoxypyrimidin-5-amine a key intermediate for the synthesis of a variety of fused heterocyclic compounds. The amino group serves as a nucleophilic handle for cyclization reactions, while the ethoxy groups can act as leaving groups or be retained in the final product, influencing its solubility and electronic properties.
Precursor for Fused Pyrimidine Derivatives
This compound is strategically employed in the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, purines, and pteridines. These bicyclic and tricyclic systems are of significant interest due to their prevalence in biologically active molecules, including many pharmaceuticals.
The general synthetic strategy involves the condensation of the 5-amino group of this compound with a suitable dielectrophilic partner. This initial reaction is typically followed by an intramolecular cyclization to form the second heterocyclic ring fused to the pyrimidine core. The specific nature of the fused ring is determined by the choice of the cyclizing agent.
| Fused System | General Cyclizing Agent | Resulting Heterocycle |
| Pyrido[2,3-d]pyrimidine | 1,3-Dicarbonyl compounds or their equivalents | Pyrido[2,3-d]pyrimidine derivatives |
| Purine | Formic acid or its derivatives | Purine derivatives |
| Pteridine | α-Dicarbonyl compounds | Pteridine derivatives |
Building Block for Nitrogen-Containing Heterocycles
Beyond the direct synthesis of fused pyrimidines, this compound serves as a versatile building block for a broader range of nitrogen-containing heterocycles. The reactivity of the amino group allows for its incorporation into various heterocyclic scaffolds through multi-step synthetic sequences. For instance, the amine can be acylated, alkylated, or diazotized to introduce new functionalities that can then participate in subsequent cyclization reactions. This adaptability makes it a valuable tool for medicinal chemists and synthetic organic chemists in the design and construction of novel molecular entities with potential biological activity.
Scaffold for Nucleoside Analog Synthesis
Nucleoside analogs are a critical class of compounds in antiviral and anticancer therapies. This compound can serve as a scaffold for the synthesis of modified pyrimidine nucleosides. The synthesis of such analogs typically involves the coupling of the pyrimidine base with a sugar moiety, often a protected ribose or deoxyribose derivative.
The 5-amino group of this compound can be transformed into a group suitable for glycosylation, or the pyrimidine ring itself can be constructed with the sugar already attached at a different position. The ethoxy groups can be retained to modulate the lipophilicity and cell permeability of the resulting nucleoside analog, or they can be replaced with other functional groups to fine-tune its biological activity.
Table of Synthetic Approaches for Nucleoside Analogs:
| Synthetic Strategy | Description | Key Intermediates |
| Convergent Synthesis | The pyrimidine base and the sugar moiety are synthesized separately and then coupled. | Activated sugar derivatives (e.g., glycosyl halides or triflates) and a modified this compound. |
| Linear Synthesis | The sugar moiety is introduced early in the synthesis, and the pyrimidine ring is constructed upon it. | Sugar-derived precursors with appropriate functional groups for pyrimidine ring formation. |
Applications in Polymer Chemistry and Functional Materials
While the primary applications of this compound are in the synthesis of discrete small molecules, its bifunctional nature—possessing both an amino group and a heterocyclic core—suggests potential, though less explored, applications in polymer chemistry and functional materials.
The amino group could potentially act as a monomer in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with diacyl chlorides or dianhydrides. The resulting polymers would incorporate the pyrimidine unit into the polymer backbone, potentially imparting unique thermal, electronic, or self-assembly properties to the material. However, research in this specific area is not widely documented.
Medicinal Chemistry and Biological Activity Profile Mechanistic Aspects
Exploration as a Bioactive Scaffold
The pyrimidine (B1678525) ring system is a fundamental heterocyclic motif found in nucleic acids and is central to a multitude of biological processes. In drug discovery, its derivatives are widely explored for their potential to modulate the activity of various enzymes, particularly kinases. frontiersin.orgnih.gov The 2,4-diaminopyrimidine (B92962) and related aminopyrimidine structures have been successfully incorporated into a number of approved drugs, demonstrating their clinical significance. nih.gov The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Consequently, scaffolds like 2,4-diethoxypyrimidin-5-amine serve as a versatile template for generating libraries of compounds aimed at diverse therapeutic targets, from oncology to infectious diseases.
Inhibitory Activities Against Specific Molecular Targets
Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a critical role in cellular homeostasis and is overexpressed in many types of cancer. nih.gov It aids in the proper folding of proteins, prevents protein aggregation, and inhibits apoptosis, making it a key target for cancer therapy. acs.org Derivatives based on the pyrimidine scaffold have been identified as potent inhibitors of Hsp70.
Research has revealed that compounds structurally related to this compound, such as 2,5′-thiodipyrimidines and 5-(phenylthio)pyrimidines, function by binding to a novel allosteric pocket located in the N-terminal domain of Hsp70. nih.govnih.gov This binding is distinct from the ATP-binding site targeted by many other inhibitors. Certain analogues, incorporating an acrylamide (B121943) group, act as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys267) embedded within this allosteric pocket. researchgate.net This interaction locks the chaperone in a non-functional state, disrupting its ability to protect cancer cells. Inhibition of Hsp70 leads to the destabilization and subsequent degradation of its "client" oncoproteins, such as Raf-1, resulting in the suppression of cancer cell growth and the induction of apoptosis. nih.govacs.org
Table 1: Hsp70 Inhibitory Activity of Representative Pyrimidine Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase family of receptors, which are pivotal in regulating cell proliferation, differentiation, and survival. nih.gov Uncontrolled activation or overexpression of EGFR is a common feature in many human cancers, making it a prime target for anticancer drug development. frontiersin.orgnih.gov The pyrimidine scaffold is a cornerstone in the design of potent EGFR tyrosine kinase inhibitors (TKIs). frontiersin.orgtandfonline.com
Pyrimidine-based compounds, particularly fused systems like pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have demonstrated potent inhibitory activity against EGFR. frontiersin.orgtandfonline.com These molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the autophosphorylation and downstream signaling pathways that drive tumor growth. frontiersin.org The structure-activity relationship (SAR) studies of these compounds highlight the importance of specific substitutions on the pyrimidine ring for achieving high potency. For instance, 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have shown inhibitory concentrations (IC₅₀) in the nanomolar range. frontiersin.org Several approved anticancer drugs, including Osimertinib and Avitinib, feature a pyrimidine core, underscoring the scaffold's therapeutic success. frontiersin.orgtandfonline.com
Table 2: EGFR Inhibitory Activity of Representative Pyrimidine Derivatives
Acetyl-CoA carboxylase (ACCase) is a crucial biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis. ucanr.edu In agriculture, it is the target of several classes of herbicides used to control grass weeds. pressbooks.pub The known chemical classes of herbicides that inhibit ACCase are the aryloxyphenoxypropionates (FOPs), the cyclohexanediones (DIMs), and the phenylpyrazolines (DENs). ucanr.edumdpi.com These compounds bind to the carboxyltransferase (CT) domain of the enzyme in sensitive grass species, disrupting lipid synthesis and leading to cell death. mdpi.comnih.gov
Based on available scientific literature, the aminopyrimidine scaffold, including structures like this compound, is not a recognized class of ACCase inhibitors. The binding sites and chemical structures of established ACCase inhibitors are distinct from pyrimidine-based compounds. nih.govnih.gov Therefore, there is no current evidence to suggest that this compound or its close analogues function as inhibitors of Acetyl-CoA Carboxylase.
General Biological Responses
Consistent with their ability to inhibit key proteins in cancer signaling pathways, aminopyrimidine derivatives frequently exhibit significant cytotoxic activity against various cancer cell lines in vitro. benthamdirect.com The inhibition of targets like Hsp70 and EGFR disrupts fundamental processes required for cancer cell survival and proliferation, ultimately leading to programmed cell death, or apoptosis. nih.govrsc.org
The cytotoxic effects of pyrimidine derivatives have been documented across a range of human cancer cell lines, including those from leukemia, breast cancer, and liver cancer. benthamdirect.comresearchgate.net For example, the Hsp70 inhibitors derived from pyrimidine scaffolds induce apoptosis by promoting the degradation of oncoproteins that are otherwise stabilized by the chaperone. acs.org Similarly, EGFR inhibitors block survival signals, pushing the cell towards an apoptotic fate. Studies have shown that potent pyrimidine derivatives can induce apoptosis and cause cell cycle arrest, further contributing to their anticancer effects. rsc.org For instance, compound 4 , a pyrido[2,3-d]pyrimidine, was found to increase total apoptosis in MCF-7 breast cancer cells by over 58-fold compared to untreated control cells. rsc.org
Table 3: In Vitro Cytotoxicity of Representative Pyrimidine Derivatives
Antimicrobial Activity Against Microbial Strains
No studies detailing the screening of this compound against various microbial strains were identified. Therefore, its spectrum of activity, minimum inhibitory concentrations (MIC), or any potential mechanisms of antimicrobial action remain uncharacterized.
Modulation of Interleukin-6 Levels
There is no available research investigating the effect of this compound on the production or signaling of Interleukin-6 (IL-6). The capacity of this compound to modulate this key cytokine, which is involved in inflammation and immune response, has not been reported.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Specific structure-activity relationship (SAR) studies for this compound are not documented in the literature. While SAR studies for other pyrimidine analogs exist, providing insights into how structural modifications influence their biological activities, such analyses have not been published for this specific molecule. Key structural features of this compound and their contributions to any biological potency are therefore unknown.
Influence of Physicochemical Properties on Biological Activity, including pKa
Detailed information on the physicochemical properties of this compound, such as its acid dissociation constant (pKa), lipophilicity (logP), and solubility, and how these properties influence its biological activity, is not available. Understanding these parameters is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, but such investigations have not been reported for this compound.
Q & A
Q. Advanced Research Focus
- Base selection : Hünig’s base minimizes side reactions in 3-/4-pyridylamine substitutions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while reducing hydrolysis .
- Temperature control : Lower temperatures (0–25°C) suppress over-substitution in multi-chloro precursors .
What role do pyrimidine derivatives play in CO2 capture solvent design?
Advanced Research Focus
Heterocyclic amines (e.g., di-/triamines) exhibit superior CO2 absorption kinetics and degradation resistance. Evaluate this compound’s carbamate formation efficiency via gravimetric analysis under simulated flue gas conditions (40°C, 15% CO2) . Compare energy penalties during regeneration to benchmark solvents like monoethanolamine (MEA).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
